![molecular formula C12H12N4O4 B10825960 9-Methyl-6-nitro-1,4,7,8,9,10-hexahydro-pyrido[3,4-f]quinoxaline-2,3-dione](/img/structure/B10825960.png)
9-Methyl-6-nitro-1,4,7,8,9,10-hexahydro-pyrido[3,4-f]quinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of PNQX involves a multi-step process. One of the methods includes the following steps :
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Cyclization: The intermediate product undergoes cyclization to form the quinoxalinedione structure.
Methylation: Finally, the compound is methylated to produce PNQX.
Análisis De Reacciones Químicas
PNQX undergoes several types of chemical reactions :
Oxidation: PNQX can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The nitro group in PNQX can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: PNQX can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
PNQX has a wide range of scientific research applications :
Neuroprotection: PNQX has been shown to provide neuroprotection in models of cerebral ischemia and neuronal injury. It reduces neuronal cell death and astroglial activation.
Muscle Recovery: PNQX has been studied for its protective effects on motor units and muscle properties after nerve injury. It improves motor unit survival and counteracts muscle property impairments.
Excitotoxicity Research: PNQX is used in research to study the mechanisms of excitotoxicity, a process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate.
Mecanismo De Acción
PNQX exerts its effects by selectively antagonizing the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor . This receptor is involved in the excitatory neurotransmission in the central nervous system. By blocking this receptor, PNQX prevents the excitotoxic effects of glutamate, thereby providing neuroprotection. The compound also has modest affinity for the kainate receptor and the glycine site of the N-methyl-D-aspartate receptor.
Comparación Con Compuestos Similares
. Similar compounds include:
NBQX: Another alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor antagonist with similar neuroprotective properties.
YM-90K: A quinoxaline-2,3-dione derivative with high affinity for the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor.
ZK200775: A more recent quinoxaline-2,3-dione derivative with improved selectivity and affinity for the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor.
PNQX is unique in its specific binding affinity and neuroprotective effects, making it a valuable compound for research in neuroprotection and excitotoxicity.
Propiedades
Fórmula molecular |
C12H12N4O4 |
|---|---|
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
9-methyl-6-nitro-4,7,8,10-tetrahydro-1H-pyrido[3,4-f]quinoxaline-2,3-dione |
InChI |
InChI=1S/C12H12N4O4/c1-15-3-2-6-7(5-15)10-8(4-9(6)16(19)20)13-11(17)12(18)14-10/h4H,2-3,5H2,1H3,(H,13,17)(H,14,18) |
Clave InChI |
GDSGJOIKTYTOQG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C=C3C(=C2C1)NC(=O)C(=O)N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


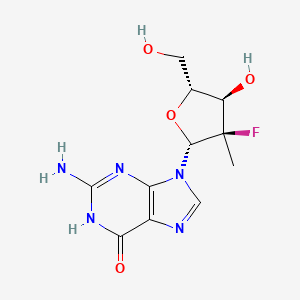
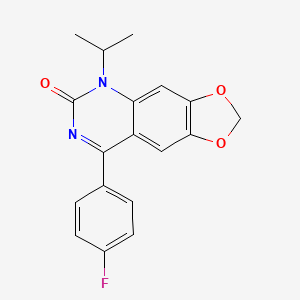


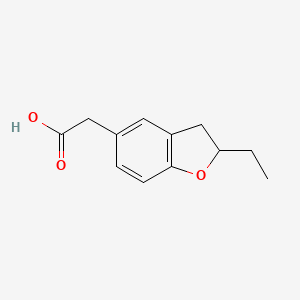
![4-Phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one](/img/structure/B10825924.png)
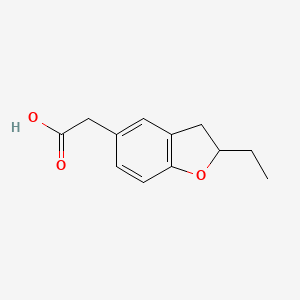
![4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10825933.png)

![2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid](/img/structure/B10825952.png)

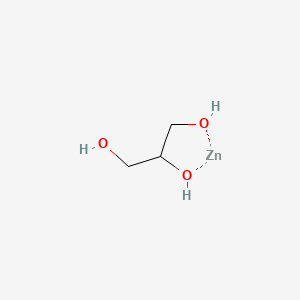
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825976.png)
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825979.png)
